[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine” often involves reactions with amines . For instance, the synthesis of 1-cyclopentyl-6-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-piperidinecarboxamide involves cycloaddition reactions and subsequent transformations.Chemical Reactions Analysis
Pyrrole-containing compounds, like “this compound”, are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons .Scientific Research Applications
X-ray Crystallographic and DFT Study
- Schiff base compounds related to [2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine exhibit complementary hydrogen bonding in bidentate pyrrolide-imine forms. These compounds show promise in solid-state reactions and have been analyzed through X-ray diffraction and density functional theory (Akerman & Chiazzari, 2014).
Palladium(II) and Platinum(II) Complexes
- Schiff base ligands derived from similar compounds have been used to create new palladium(II) and platinum(II) complexes. These complexes show potential anticancer activity and DNA-binding affinity, indicating their potential in cancer therapy (Mbugua et al., 2020).
Novel Cytotoxic Agents
- Derivatives of this compound have been synthesized for potential use as cytotoxic agents against cancer cells, showing comparable or better activity against certain cell lines compared to reference drugs (Ramazani et al., 2014).
Catalytic Evaluation
- Derivatives of this compound have been synthesized and evaluated for catalytic applications, especially in reactions where the palladacycle remains in the Pd(II) state. This research demonstrates the potential of these compounds in catalysis (Roffe et al., 2016).
Iron(III) Complexes for Cellular Imaging
- Iron(III) complexes using Schiff base derivatives related to this compound have been synthesized for cellular imaging and photocytotoxicity. These complexes show significant potential in generating reactive oxygen species under red light, indicating their utility in cancer treatment (Basu et al., 2014).
Properties
IUPAC Name |
(2-chloro-6-pyrrol-1-ylphenyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H,8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLDHFUUHRCITP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=CC=C2)Cl)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.